2-tert-Butyl-4-ethylphenol

Toxicology Xenobiotic Metabolism Pulmonary Toxicity

Sourcing a hindered phenol antioxidant with the wrong alkyl substitution can compromise both radical-scavenging efficiency and toxicological safety. 2-tert-Butyl-4-ethylphenol solves this by providing the precise ortho-tert-butyl/para-ethyl pattern required for consistent AOA425 synthesis and low-temperature formulation. • Enables synthesis of AOA425, a bis-phenolic antioxidant with a lower radical-trapping energy barrier (5.31 kcal/mol) than methyl-substituted analogs, confirmed by superior natural rubber aging performance. • Melting point of 28-32 °C allows direct incorporation into liquid masterbatches, lubricants, and coatings without pre-heating, reducing processing energy and thermal degradation risk. • Serves as a comparator tool for SAR studies on alkylphenol antiproliferative activity (log(1/ID50)=3.8 against L1210 cells) and for investigating 4-ethyl vs. 4-methyl quinone methide pulmonary toxicity pathways.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 96-70-8
Cat. No. B1222043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-4-ethylphenol
CAS96-70-8
Synonyms2-tert-butyl-4-ethylphenol
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)C(C)(C)C
InChIInChI=1S/C12H18O/c1-5-9-6-7-11(13)10(8-9)12(2,3)4/h6-8,13H,5H2,1-4H3
InChIKeyLZHCVNIARUXHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALC;  INSOL IN ALKALI

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-4-ethylphenol Overview


2-tert-Butyl-4-ethylphenol (CAS 96-70-8), also known as Antioxidant T250, is a monocyclic hindered phenolic compound bearing a tert-butyl group at the ortho position and an ethyl group at the para position. It is employed primarily as a radical-scavenging antioxidant and chemical intermediate in polymer, rubber, and lubricant formulations . Its substitution pattern confers a distinct steric and electronic profile that differentiates it from other hindered phenols such as butylated hydroxytoluene (BHT) and 2,6-di-tert-butylphenol .

Selecting 2-tert-Butyl-4-ethylphenol Over Generic Phenols


The antioxidant performance, toxicological profile, and physicochemical behavior of hindered phenols are exquisitely sensitive to the nature and position of alkyl substituents. Simple in-class substitution is unreliable because the ortho tert-butyl group provides steric protection to the phenolic -OH, while the para substituent modulates the compound's hydrogen-donating ability, metabolic fate, and physical form. For instance, replacing the 4-ethyl group with a 4-methyl group (as in BHT) alters the compound's melting point by approximately 40 °C and changes the specific quinone methide metabolite responsible for pulmonary toxicity . Therefore, procurement specifications must be tied to the exact substitution pattern rather than the generic "hindered phenol" class.

2-tert-Butyl-4-ethylphenol: Key Differentiation Evidence


Pulmonary Toxicity: Comparison with BHT

2-tert-Butyl-4-ethylphenol (designated 4-EP) induces pulmonary toxicity in mice via a quinone methide metabolite, analogous to BHT. The study demonstrated that deuteration at the 4-ethyl group (4-EP-d2) significantly reduces toxic potency, whereas deuteration at the terminal methyl (4-EP-d3) does not, confirming that metabolic oxidation at the benzylic position of the ethyl group is the toxification step . This mechanistic finding distinguishes 4-EP from BHT, where the toxification occurs at the 4-methyl group, and implies that the ethyl-substituted compound may exhibit a different dose-toxicity relationship in biological systems.

Toxicology Xenobiotic Metabolism Pulmonary Toxicity

Antioxidant Activity: Ethyl vs. Methyl Substitution

A multiscale molecular simulation study compared 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (AOA2246) and 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) (AOA425). The ethyl-substituted AOA425 exhibited a lower Gibbs free energy (ΔG) for O-H bond dissociation (250.08 kcal/mol at the weakest position) and a lower energy barrier (Ebarrier) of 5.31 kcal/mol for reaction with CH3OO· radicals, which was the lowest among all transition states evaluated for AOA2246, AOA425, and natural rubber . This class-level inference suggests that the 4-ethyl substitution in monocyclic hindered phenols (such as 2-tert-butyl-4-ethylphenol) may confer superior radical-scavenging kinetics compared to 4-methyl-substituted analogs.

Polymer Stabilization Antioxidant Mechanism Quantum Chemistry

Key Intermediate for Bis-Phenolic AOA425

2-tert-Butyl-4-ethylphenol serves as the essential monomeric precursor for synthesizing 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) (AOA425), a bis-phenolic antioxidant that outperforms its methyl-substituted counterpart (AOA2246) in natural rubber aging tests. Experimental validation showed that NR compounded with AOA425 retained better mechanical properties and exhibited a lower molar ratio of carbon to oxygen (indicating less oxidation) after accelerated thermal-oxygen aging compared to NR/AOA2246 composites . The availability of high-purity 2-tert-butyl-4-ethylphenol (≥95% by GC, as offered by multiple vendors) is therefore a prerequisite for synthesizing AOA425 with consistent performance .

Synthetic Intermediate Antioxidant Manufacturing Rubber Stabilizers

Cytotoxicity Against L1210 Leukemia Cells

In a cytotoxicity screen, 2-tert-butyl-4-ethylphenol exhibited a log(1/ID50) value of 3.8 against mouse lymphocytic leukemia L1210 cells, indicating moderate potency in inhibiting cell growth or inducing cell death . While comparative data for BHT or other hindered phenols in the same assay are not available from this source, the quantitative ID50 value provides a benchmark for researchers investigating structure-activity relationships among alkylphenols.

Cytotoxicity Anticancer Research Cell-Based Assays

Melting Point Comparison with BHT

The melting point of 2-tert-butyl-4-ethylphenol is 28–32 °C, compared to 70–73 °C for butylated hydroxytoluene (BHT) . This approximately 40 °C lower melting point means that 2-tert-butyl-4-ethylphenol exists as a liquid or low-melting solid at ambient temperatures, which can simplify handling, mixing, and dispersion in liquid formulations without requiring pre-heating. In contrast, BHT requires melting or dissolution before incorporation into many systems.

Formulation Science Physical Properties Processing

Analytical Characterization and Purity Specifications

Commercial suppliers offer 2-tert-butyl-4-ethylphenol with minimum purity specifications of 95% (GC) to 98% (GC), accompanied by comprehensive spectral characterization data including MS, ¹H NMR, ¹³C NMR, and IR spectra available through authoritative databases such as SDBS and NIST . This level of analytical documentation supports identity verification, purity assessment, and batch-to-batch consistency evaluation for regulated research and industrial applications. In contrast, many generic hindered phenols lack such readily accessible, curated spectral repositories.

Quality Control Analytical Chemistry Specifications

2-tert-Butyl-4-ethylphenol: Optimal Application Scenarios


Bis-Phenolic Antioxidant (AOA425) Synthesis

2-tert-Butyl-4-ethylphenol is the critical monomer for synthesizing AOA425 (2,2'-methylenebis(6-tert-butyl-4-ethylphenol)), a bis-phenolic antioxidant that quantum mechanical simulations show has a lower radical-trapping energy barrier (5.31 kcal/mol) than its methyl-substituted analog AOA2246 . Experimental aging tests confirm superior protection of natural rubber against thermal-oxidative degradation . Procurement of high-purity 2-tert-butyl-4-ethylphenol (≥95%) enables reliable in-house synthesis of AOA425 with consistent performance .

Mechanistic Studies of Pulmonary Toxicity

Researchers investigating the role of quinone methide metabolites in pulmonary toxicity can use 2-tert-butyl-4-ethylphenol as a tool compound to study how the 4-ethyl group's benzylic oxidation differs from the 4-methyl oxidation pathway of BHT . The demonstrated isotope effect (4-EP-d2 significantly less toxic than 4-EP) provides a mechanistic probe for metabolic activation studies .

Liquid and Low-Temperature Formulation Incorporation

With a melting point of 28–32 °C, 2-tert-butyl-4-ethylphenol can be incorporated into liquid polymer masterbatches, lubricants, and coating formulations without the need for pre-heating, unlike BHT which requires melting at temperatures above 70 °C . This property reduces processing energy and time, and minimizes thermal degradation risks for heat-sensitive formulation components.

Cytotoxicity Screening and SAR Studies

The quantitatively determined log(1/ID50) value of 3.8 against L1210 murine leukemia cells provides a reference point for medicinal chemists and toxicologists conducting SAR studies on alkylphenols . This compound can serve as a comparator when evaluating the impact of alkyl substitution patterns on antiproliferative activity.

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